2-(3-Formylthiophen-2-yl)acetonitrile
Description
2-(3-Formylthiophen-2-yl)acetonitrile is a heterocyclic organic compound featuring a thiophene ring substituted with a formyl group at the 3-position and an acetonitrile moiety at the 2-position. This structure confers unique electronic and reactive properties, making it valuable in synthetic chemistry for constructing pharmacophores or functional materials. The formyl group enhances electrophilicity, while the nitrile group offers versatility in nucleophilic addition or cyclization reactions.
Properties
CAS No. |
135737-17-6 |
|---|---|
Molecular Formula |
C7H5NOS |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
2-(3-formylthiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C7H5NOS/c8-3-1-7-6(5-9)2-4-10-7/h2,4-5H,1H2 |
InChI Key |
CQUPHSGNOXRCJQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1C=O)CC#N |
Canonical SMILES |
C1=CSC(=C1C=O)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the thiophene ring or the nitrile-bearing side chain. Key examples include:

Key Differences :
- Electrophilicity : The formyl group in 2-(3-Formylthiophen-2-yl)acetonitrile increases reactivity compared to halogenated (e.g., dichloro/fluoro) or methoxy-substituted analogs, which prioritize steric and electronic effects for target binding .
Physicochemical and Spectral Properties
- Thermal Stability : Triazole-thio derivatives (e.g., 2-(5-methoxyphenyl-triazolylthio)acetonitrile) exhibit lower thermal stability due to sulfur-containing groups, contrasting with the robust aromaticity of thiophene-based nitriles .
- Spectroscopic Signatures :
- IR : The nitrile stretch (~2240 cm⁻¹) is consistent across analogs, but formyl C=O (~1710 cm⁻¹) in this compound distinguishes it from carbonyl-free derivatives .
- NMR : Thiophene protons resonate at δ 7.2–7.5 ppm, whereas dichlorophenyl analogs show upfield shifts (δ 6.8–7.1 ppm) due to electron-withdrawing effects .
Computational and Reactivity Insights
- DFT Studies: Methyl 2-(4-methyl-2-oxochromenyl)acetonitrile derivatives (analogs) reveal non-planar geometries and localized HOMO-LUMO orbitals on the chromene ring, suggesting charge transfer limitations compared to thiophene-based systems .
- Reactivity: The formyl group in this compound facilitates nucleophilic attacks at the carbonyl carbon, a feature absent in non-carbonyl analogs like (3-fluoro-5-methoxyphenyl)acetonitrile .
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